2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid
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Overview
Description
2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and imidazole rings. Azetidine is a four-membered nitrogen-containing heterocycle, while imidazole is a five-membered ring containing two nitrogen atoms. The trifluoroacetic acid component adds a trifluoromethyl group, which can significantly influence the compound’s chemical properties and biological activity.
Mechanism of Action
Target of Action
Azetidine derivatives have been known to exhibit a variety of biological activities .
Mode of Action
It’s known that azetidine derivatives can interact with their targets in a variety of ways, depending on the specific structure of the derivative .
Biochemical Pathways
Azetidine derivatives have been used in the synthesis of various peptides , suggesting that they may play a role in protein synthesis and related pathways.
Pharmacokinetics
The synthesis of azetidine derivatives has been described , which could potentially impact their bioavailability.
Result of Action
Azetidine derivatives have been shown to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: The azetidine and imidazole rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine-2,3-dione derivatives, while substitution reactions could produce various substituted azetidines and imidazoles.
Scientific Research Applications
2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity, including antibacterial and anticancer properties, is of interest for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with similar structural features but different biological activity.
Imidazole derivatives: Compounds with the imidazole ring but lacking the azetidine component.
Trifluoroacetic acid derivatives: Compounds containing the trifluoromethyl group but different core structures.
Uniqueness
2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole is unique due to the combination of azetidine and imidazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2C2HF3O2/c1-2-9-6(8-1)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4H2,(H,8,9);2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNBMEIVSVQDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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